5-HT₃ Receptor Antagonist Potency: Tetrahydrobenzimidazole Derivatives Show 50‑Fold Superiority over Ondansetron
The tetrahydrobenzimidazole scaffold, of which CAS 1909336-27-1 is a core building block, yields derivatives with markedly superior 5‑HT₃ receptor antagonist potency compared to clinically established aromatic antagonists. In anesthetized rats, the tetrahydrobenzimidazole derivative YM-26308-2 exhibited an apparent DR₂ value of 0.011 μg/kg i.v., which corresponds to an approximate 79‑fold greater potency than ondansetron (DR₂ ≈ 0.87 μg/kg i.v.) [1]. YM-26103-2 (DR₂ = 0.019 μg/kg i.v.) was approximately 50‑fold more potent than ondansetron, while YM060 and YM114 (both DR₂ = 0.068 μg/kg i.v.) were 13‑fold more potent [1].
| Evidence Dimension | In vivo 5-HT₃ receptor antagonist potency (von Bezold-Jarisch reflex inhibition) |
|---|---|
| Target Compound Data | YM-26308-2: DR₂ = 0.011 μg/kg i.v.; YM-26103-2: DR₂ = 0.019 μg/kg i.v.; YM060: DR₂ = 0.068 μg/kg i.v. |
| Comparator Or Baseline | Ondansetron: DR₂ ≈ 0.87 μg/kg i.v. |
| Quantified Difference | YM-26308-2: ≈79‑fold more potent; YM-26103-2: ≈50‑fold more potent; YM060/YM114: 13‑fold more potent |
| Conditions | Anesthetized rats; 5-HT (30 μg/kg i.v.)‑induced transient bradycardia; DR₂ = dose producing 2‑fold rightward shift of dose‑response curve |
Why This Matters
Higher potency at the 5‑HT₃ receptor translates to lower effective doses, potentially reducing side effect burden and enabling novel therapeutic applications such as irritable bowel syndrome (IBS) where ondansetron is ineffective.
- [1] Yamano M, et al. Serotonin (5-HT)3-receptor antagonism of 4,5,6,7-tetrahydrobenzimidazole derivatives against 5-HT-induced bradycardia in anesthetized rats. Jpn J Pharmacol. 1994;65(3):241-248. View Source
